molecular formula C16H20N2O7 B12001668 Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate CAS No. 6265-87-8

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate

Katalognummer: B12001668
CAS-Nummer: 6265-87-8
Molekulargewicht: 352.34 g/mol
InChI-Schlüssel: WNUVFEVPHDQZBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

    Oxidation: Diethyl amino[(4-nitrophenyl)methyl]propanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Diethyl acetamido[(4-nitrophenyl)methyl]propanedioic acid.

Wissenschaftliche Forschungsanwendungen

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug development due to its ability to form bioactive compounds.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to altered metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl malonate
  • Diethyl acetamidomalonate
  • Diethyl nitrobenzylmalonate

Uniqueness

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its nitro group provides reactivity for reduction and substitution reactions, while the acetamido group offers potential for biological activity.

Eigenschaften

6265-87-8

Molekularformel

C16H20N2O7

Molekulargewicht

352.34 g/mol

IUPAC-Name

diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)

InChI-Schlüssel

WNUVFEVPHDQZBA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.